
6-(3-Phenylpropyl)-5,6-dihydro-1,6-naphthyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Phenylpropyl)-5,6-dihydro-1,6-naphthyridin-1-ium is a complex organic compound with a unique structure that includes a naphthyridine ring system substituted with a phenylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Phenylpropyl)-5,6-dihydro-1,6-naphthyridin-1-ium typically involves multi-step organic reactions. One common method includes the alkylation of a naphthyridine precursor with a phenylpropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a strong base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
6-(3-Phenylpropyl)-5,6-dihydro-1,6-naphthyridin-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halides or other leaving groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes
科学的研究の応用
6-(3-Phenylpropyl)-5,6-dihydro-1,6-naphthyridin-1-ium has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
作用機序
The mechanism of action of 6-(3-Phenylpropyl)-5,6-dihydro-1,6-naphthyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
類似化合物との比較
Similar Compounds
3-Phenylpropionaldehyde: A related compound with a similar phenylpropyl group but different functional groups.
Phenylpropanolamine: Another compound with a phenylpropyl structure, used as a decongestant and appetite suppressant.
Solriamfetol: A compound with a phenylpropyl group, used as a wakefulness-promoting agent.
Uniqueness
6-(3-Phenylpropyl)-5,6-dihydro-1,6-naphthyridin-1-ium is unique due to its naphthyridine ring system, which imparts distinct chemical and biological properties
特性
CAS番号 |
90781-12-7 |
|---|---|
分子式 |
C17H19N2+ |
分子量 |
251.35 g/mol |
IUPAC名 |
6-(3-phenylpropyl)-5H-1,6-naphthyridin-1-ium |
InChI |
InChI=1S/C17H18N2/c1-2-6-15(7-3-1)8-5-12-19-13-10-17-16(14-19)9-4-11-18-17/h1-4,6-7,9-11,13H,5,8,12,14H2/p+1 |
InChIキー |
NXBWTICXTSPOIW-UHFFFAOYSA-O |
正規SMILES |
C1C2=C(C=CN1CCCC3=CC=CC=C3)[NH+]=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


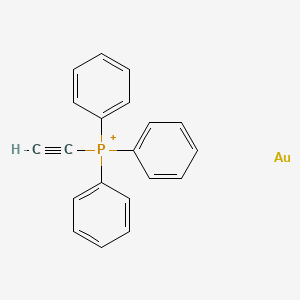
![[(Ethenyloxy)methyl]cyclohexane](/img/structure/B14348359.png)
![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-ethyl-4-nitrobenzamide](/img/structure/B14348364.png)
![N''-[6-Phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-yl]guanidine](/img/structure/B14348370.png)


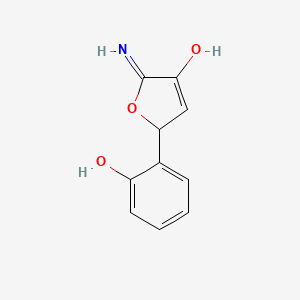
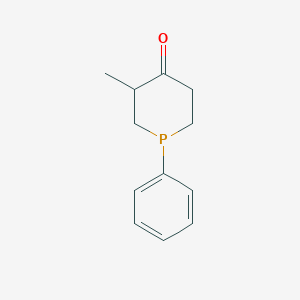
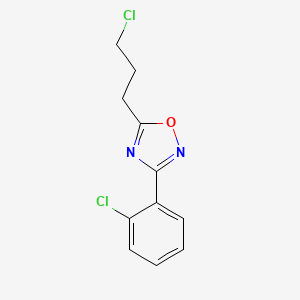
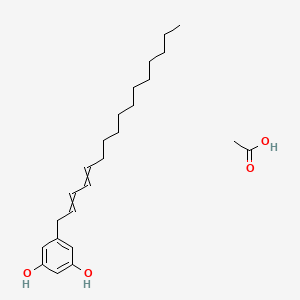
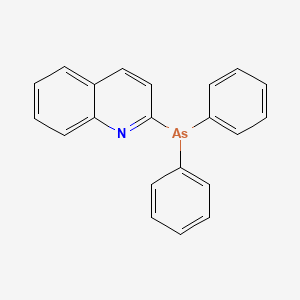
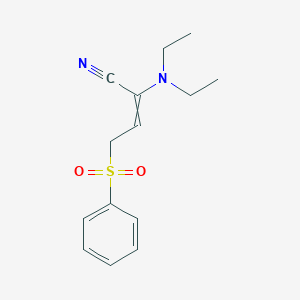
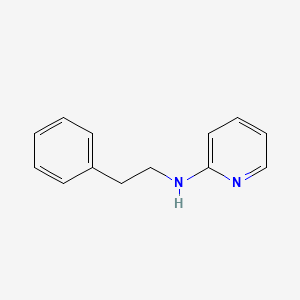
![1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14348448.png)
